Imidazo[1,2-a]pyridin-5-amine
Overview
Description
Imidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-5-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to target essential, conserved cellular processes . For instance, it has been reported to inhibit glutamine synthetase (MtGS), a potential target for drug development .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, it has been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the regulation of immune response, cell survival, and inflammation.
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to disrupt mitochondrial functions in yeast strains . It also plays a role in the JAK/STAT-3 signaling pathway, which is involved in the angiogenesis process .
Pharmacokinetics
Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has also been found to reduce bacterial load in an acute TB mouse model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-5-amine is known to interact with various enzymes, proteins, and other biomolecules, contributing to its wide range of applications in medicinal chemistry
Cellular Effects
This compound derivatives have shown potential anticancer activity against breast cancer cells . They have been found to inhibit the growth of certain cancer cell lines in a dose-dependent manner
Molecular Mechanism
It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
More in vitro and in vivo studies are needed to understand these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide to form the imidazo[1,2-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and other technological applications.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring, known for its anticancer activity.
Uniqueness: Imidazo[1,2-a]pyridin-5-amine is unique due to its specific biological activities and its versatility in synthetic chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNBOUDHWWROII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316593 | |
Record name | imidazo[1,2-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66358-23-4 | |
Record name | 66358-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | imidazo[1,2-a]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?
A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to this compound []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of this compound on this variant of CCP.
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